3-DEOXY-D-MANNO-OCT-2-ULOSONIC ACID

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

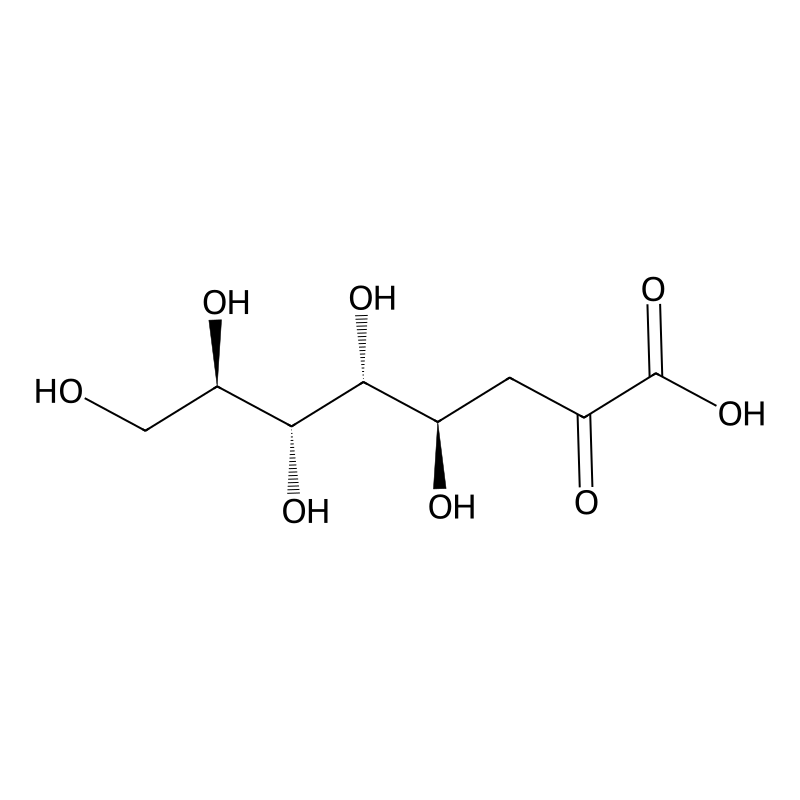

3-Deoxy-D-manno-oct-2-ulosonic acid, commonly referred to as 3-deoxy-D-manno-oct-2-ulosonic acid, is an eight-carbon monosaccharide classified as an ulosonic acid. It is a key component in the structure of lipopolysaccharides found in the outer membrane of Gram-negative bacteria. The compound is characterized by four chiral centers, which are arranged in a configuration similar to that of D-mannose. Its structural formula can be represented as C8H14O7, and it plays a crucial role in bacterial virulence and immune response modulation .

The biological activity of 3-deoxy-D-manno-oct-2-ulosonic acid is primarily associated with its role in bacterial lipopolysaccharides. These lipopolysaccharides are essential for maintaining the structural integrity of bacterial membranes and play a pivotal role in immune evasion. The presence of this compound can influence the pathogenicity of bacteria, making it a target for vaccine development and therapeutic interventions. Moreover, its derivatives have been shown to exhibit immunomodulatory effects .

Synthesis of 3-deoxy-D-manno-oct-2-ulosonic acid can be achieved through several methods:

- Chemical Synthesis: This involves multi-step synthetic pathways that typically start from simple sugars or sugar derivatives. For example, stereocontrolled synthesis methods have been developed to create specific anomers of this compound with high yields and selectivity .

- Biochemical Synthesis: Enzymatic methods utilizing specific glycosyltransferases can also be employed to synthesize this compound from precursor molecules or other sugar derivatives.

- Metabolic Labeling: This technique uses isotopically labeled substrates to track and incorporate into the biosynthesis pathways of bacteria, allowing for the production of modified forms of 3-deoxy-D-manno-oct-2-ulosonic acid .

3-Deoxy-D-manno-oct-2-ulosonic acid has several applications in research and industry:

- Vaccine Development: Due to its role in bacterial virulence, it is studied for potential use in vaccines against Gram-negative bacterial infections.

- Diagnostic Tools: Its unique structural features make it useful in developing diagnostic assays for detecting specific bacterial infections.

- Biotechnology: It is utilized in metabolic labeling studies and click chemistry applications for imaging bacterial surfaces .

Interaction studies involving 3-deoxy-D-manno-oct-2-ulosonic acid focus on its interactions with proteins, enzymes, and other biomolecules. These studies help elucidate its role in bacterial pathogenesis and immune system interactions. For instance, its interaction with immune receptors can modulate host responses during infection, highlighting its importance as a target for therapeutic interventions .

Several compounds share structural similarities with 3-deoxy-D-manno-oct-2-ulosonic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-Mannose | Six-carbon sugar with similar stereochemistry | Primarily involved in human metabolism |

| Pseudaminic Acid | N-acyl derivative of 3-deoxy-D-manno-oct-2-ulosonic acid | Found in some bacterial capsules |

| L-glycero-D-manno-heptose | Seven-carbon sugar with different stereochemistry | Important for lipopolysaccharide biosynthesis |

| Kdo (KDO) | Another name for 3-deoxy-D-manno-oct-2-ulosonic acid | Directly involved in lipopolysaccharide assembly |

The uniqueness of 3-deoxy-D-manno-oct-2-ulosonic acid lies in its specific role within bacterial lipopolysaccharides and its distinct stereochemical configuration that contributes to its biological functions .